

Golidocitinib (DZD4205): A Technical Overview of its Discovery and Synthesis

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Compound of Interest

Compound Name: *Golidocitinib*

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Abstract

Golidocitinib (formerly DZD4205) is a potent and selective, orally bioavailable inhibitor of Janus kinase 1 (JAK1) that has demonstrated significant clinical efficacy in the treatment of relapsed or refractory peripheral T-cell lymphoma (r/r PTCL). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical development of **Golidocitinib**. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in immune response, inflammation, and hematopoiesis.[1] Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune diseases and cancers, including hematological malignancies.[1] **Golidocitinib** (DZD4205) was developed by Dizal Pharmaceutical as a first-in-class, highly selective JAK1 inhibitor to address the unmet medical need in patients with r/r PTCL, a group of aggressive and heterogeneous non-Hodgkin lymphomas with poor prognosis.[2] In June 2024, **Golidocitinib** received conditional approval in China for this indication.[3]

Discovery of Golidocitinib

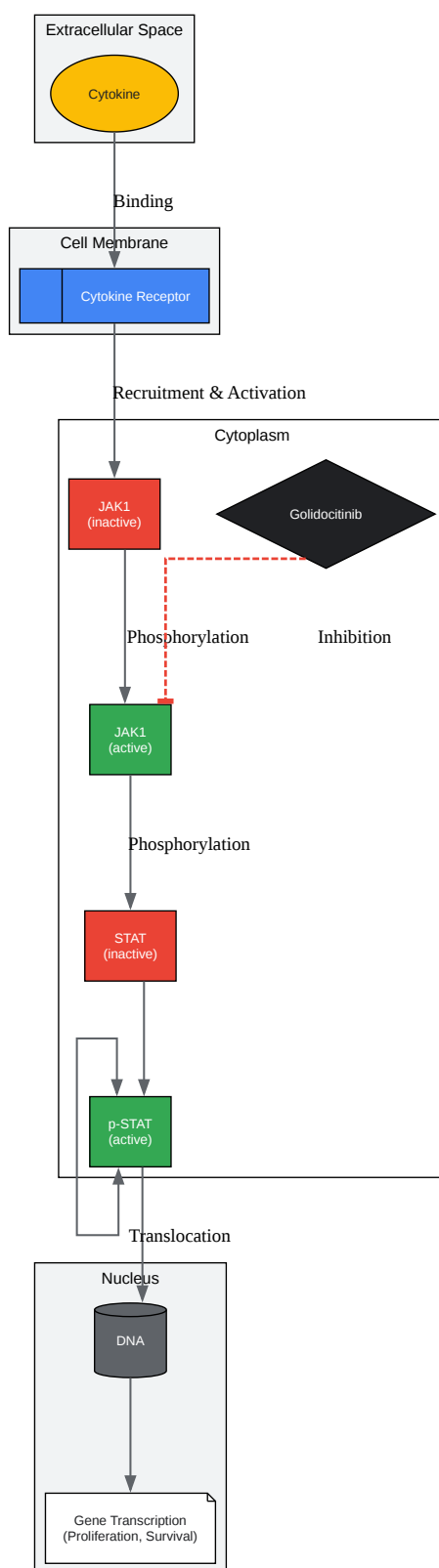
The discovery of **Golidocitinib** was a result of a translational science-driven drug development program that identified JAK1 as a key therapeutic target in PTCL.[2] The program focused on designing a highly selective inhibitor to minimize off-target effects associated with less selective JAK inhibitors.

Lead Identification and Optimization

While specific details of the initial high-throughput screening campaign are not publicly available, the lead optimization process focused on improving potency, selectivity, and pharmacokinetic properties. The core chemical scaffold of **Golidocitinib**, a pyrazolylamino-pyrimidine indole, was systematically modified to enhance its binding affinity for the ATP-binding pocket of JAK1 while reducing interactions with other JAK family members and the broader kinome.

Mechanism of Action

Golidocitinib is an ATP-competitive inhibitor of JAK1.[4] By selectively binding to and inhibiting the catalytic activity of JAK1, **Golidocitinib** blocks the phosphorylation and activation of downstream STAT proteins, primarily STAT3.[4][5] This disruption of the JAK/STAT signaling cascade leads to the downregulation of target gene expression involved in cell proliferation, survival, and inflammation, ultimately resulting in the inhibition of tumor cell growth and induction of apoptosis.[3]

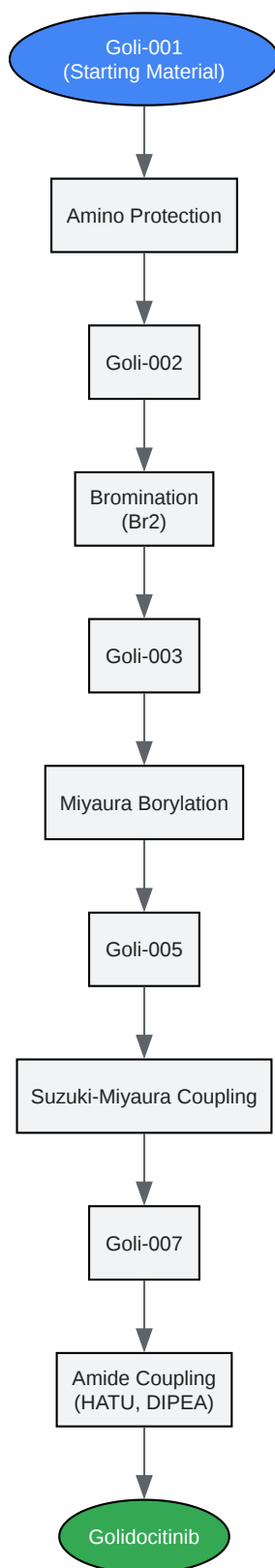


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Caption: **Golidocitinib** inhibits the JAK-STAT signaling pathway.

Synthesis of Golidocitinib

The synthesis of **Golidocitinib** is a multi-step process. A plausible synthetic route, based on published information, is outlined below.^[3]



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Caption: A potential synthetic pathway for **Golidocitinib**.

Experimental Protocol for Final Amide Coupling

The final step in the synthesis involves the amide coupling of 3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-amine with (R)-2-(4-methylpiperazin-1-yl)propanoic acid.[3]

Materials and Reagents:

- 3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-amine
- (R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- THF (Tetrahydrofuran)
- Ethyl acetate
- Saturated NaCl solution

Procedure:

- To a solution of 3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-amine (1.0 eq) and (R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride (1.2 eq) in THF is added HATU (2.0 eq).[3]
- DIPEA (4.0 eq) is added to the mixture, and the resulting suspension is stirred at room temperature for 3 hours.[3]
- The reaction mixture is then diluted with ethyl acetate and washed with a saturated NaCl solution.[3]
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by column chromatography to yield **Golidocitinib**.

Preclinical Pharmacology

Golidocitinib has demonstrated potent and selective inhibition of JAK1 in preclinical studies.

Kinase Inhibitory Activity

Kinase	IC50 (nM)	Selectivity vs. JAK1
JAK1	70	-
JAK2	>14,000	>200-fold
JAK3	>28,000	>400-fold
TYK2	>14,000	>200-fold

Data compiled from publicly available sources indicating >200-400 fold selectivity.[6]

In Vivo Efficacy

In xenograft models of T-cell lymphoma, **Golidocitinib** demonstrated significant dose-dependent anti-tumor activity.[6] It showed superior and more sustained suppression of JAK1/STAT3 signaling compared to less selective JAK inhibitors.[4]

Clinical Development

Golidocitinib has undergone extensive clinical evaluation, most notably in the JACKPOT8 trial for the treatment of r/r PTCL.

JACKPOT8 Clinical Trial (NCT04105010)

The JACKPOT8 study is a multinational, open-label, Phase 1/2 trial designed to evaluate the safety, tolerability, and anti-tumor efficacy of **Golidocitinib** monotherapy.[7][8]

Study Design:

- Phase 1: Dose escalation to determine the recommended Phase 2 dose (RP2D).[7][8]

- Phase 2: Single-arm expansion at the RP2D to assess efficacy and safety in a larger patient population.^[7]^[8]

Key Eligibility Criteria:

- Inclusion: Histologically confirmed r/r PTCL, measurable disease, and having received at least one prior systemic therapy.^[8]
- Exclusion: Prior treatment with a JAK or STAT3 inhibitor, allogeneic stem cell transplant, and active CNS lymphoma.^[8]

Efficacy Results (Phase 2):

Endpoint	Value
Objective Response Rate (ORR)	44.3% ^[9]
Complete Response Rate (CRR)	23.9% ^[9]
Median Duration of Response (mDoR)	20.7 months ^[9]

Safety Profile: The most common treatment-related adverse events were hematological and generally manageable.^[3]

Adverse Event (Grade ≥3)	Incidence
Neutropenia	29.4% ^[10]
Thrombocytopenia	15.7% ^[10]
Pneumonia	11.8% ^[10]

Data from an early analysis of the JACKPOT8 trial.

Conclusion

Golidocitinib is a testament to the success of a translational, science-driven approach to drug discovery. Its high selectivity for JAK1 translates into a promising efficacy and safety profile for patients with r/r PTCL, a challenging disease with limited treatment options. The data

presented in this technical guide underscore the potential of **Golidocitinib** as a valuable addition to the therapeutic armamentarium for T-cell lymphomas. Further investigations into its utility in other JAK/STAT-mediated diseases are warranted.

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